molecular formula C17H16ClFN2O2 B2717436 (2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1904338-91-5

(2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2717436
CAS RN: 1904338-91-5
M. Wt: 334.78
InChI Key: OIZBSXUOTGRMRD-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Structural and Physicochemical Characterization

(2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone and related compounds have been extensively studied for their structural and physicochemical properties. Huang et al. (2021) synthesized boric acid ester intermediates, closely related to the specified compound, and performed a detailed analysis including FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their study further utilized density functional theory (DFT) for conformational analysis, aligning the molecular structures optimized by DFT with those determined by crystallography. This research highlights the significance of comprehensive structural characterization in understanding the chemical behavior and potential applications of such compounds (Huang et al., 2021).

Pharmacological Potentials

The pharmacological potentials of compounds structurally similar to (2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone have been explored, particularly their role as 5-HT1A receptor agonists. F 13640, a compound with a similar structural framework, demonstrated significant analgesic effects in rodent models of chronic pain and neuropathic pain. It exhibited a curative-like action on pathological pain following spinal cord injury, suggesting a promising avenue for the development of new pain management therapies (Colpaert et al., 2004).

Molecular Docking and Computational Studies

Recent advancements in computational chemistry have allowed for the exploration of the interactions and potential biological activities of complex molecules like (2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone. Molecular docking studies and computational analyses provide insights into how these compounds might interact with biological targets, offering a foundation for the development of new drugs and therapeutic agents. For instance, studies on related compounds have used molecular docking to predict their anticancer and antimicrobial activities, shedding light on their potential efficacy and mechanisms of action (Katariya et al., 2021).

Crystallography and Supramolecular Interactions

Crystallographic studies provide essential information on the molecular and supramolecular architecture of chemical compounds, which is crucial for understanding their chemical reactivity and interaction with biological systems. Research into compounds similar to (2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone has revealed intricate details about their crystal structures, including hydrogen bonding patterns and molecular conformations. These findings are instrumental in guiding the synthesis of new compounds with desired properties and biological activities (Lakshminarayana et al., 2009).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c1-11-2-5-16(20-9-11)23-13-6-7-21(10-13)17(22)14-4-3-12(19)8-15(14)18/h2-5,8-9,13H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZBSXUOTGRMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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